molecular formula C15H13N3O B3025533 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-70-9

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3025533
CAS No.: 881041-70-9
M. Wt: 251.28 g/mol
InChI Key: NCQHUXKTEKXQMQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core substituted with a 3,4-dimethylphenyl group and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(3,4-Dimethylphenyl)imidazo[1,2-a]triazine-3-carbaldehyde: Contains a triazine ring instead of a pyrimidine ring.

Uniqueness

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both the imidazo[1,2-a]pyrimidine core and the formyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-5-12(8-11(10)2)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQHUXKTEKXQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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